![molecular formula C20H27ClN2O4 B560196 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de MDL 73005EF es un antagonista potente y selectivo del receptor 5-HT1A con propiedades de agonista parcial . El nombre químico del clorhidrato de MDL 73005EF es 8-[2-(1,4-benzodioxan-2-ilmetilamino)etil]-8-azaspiro[4.5]decano-7,9-diona clorhidrato . Este compuesto ha sido ampliamente estudiado por sus efectos sobre los receptores de serotonina, convirtiéndolo en una herramienta valiosa en la investigación neurológica.
Métodos De Preparación
La síntesis del clorhidrato de MDL 73005EF implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:
Formación del intermedio benzodioxano: Esto involucra la reacción de materiales de partida apropiados para formar la estructura del anillo benzodioxano.
Unirse a la cadena lateral etil-amina: El intermedio benzodioxano luego reacciona con un derivado de etil-amina para introducir la cadena lateral.
Formación del anillo azaspirodecano:
Análisis De Reacciones Químicas
El clorhidrato de MDL 73005EF experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anxiolytic Properties
Research indicates that this compound exhibits anxiolytic effects , similar to other members of the azaspirodecane family. It has been shown to interact with serotonin receptors, specifically the 5-HT1A receptor , which plays a crucial role in anxiety modulation. Studies have demonstrated that compounds with similar structures can significantly reduce anxiety-like behaviors in animal models .
1.2 Antidepressant Effects
In addition to its anxiolytic properties, this compound may also possess antidepressant-like effects . Its mechanism is believed to involve the enhancement of serotonergic neurotransmission, which is a common target for antidepressant medications. The activation of serotonin receptors can lead to improved mood and reduced depressive symptoms .
1.3 Selective Adrenergic Activity
The compound has shown selectivity for the α1d-adrenergic receptor , which is significant for functional characterization studies of adrenergic receptors. This selectivity suggests potential applications in developing treatments for conditions related to adrenergic dysregulation, such as hypertension and certain types of anxiety disorders .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. For instance, methods have been developed that utilize various solvents and reaction conditions to enhance the efficiency of the synthesis process .
Step | Description | Key Reagents |
---|---|---|
1 | Alkylation of spiro compound | 1,4-Dibromobutane |
2 | Reaction with piperazine | Piperazine, Acid Binder |
3 | Formation of hydrochloride salt | Hydrochloric Acid |
This table summarizes the key steps in synthesizing the compound and highlights important reagents used in each step.
Case Studies
3.1 Clinical Trials and Efficacy Studies
Clinical studies involving similar compounds have provided insights into their efficacy in treating anxiety and depression. For example, a study on MM199 , a related compound, demonstrated significant anxiolytic effects mediated through serotonin receptor activation . Such findings support further investigation into the therapeutic potential of 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride.
3.2 Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of azaspiro compounds has revealed that modifications at specific positions can enhance pharmacological activity while reducing side effects. Understanding these relationships can guide future drug design efforts focused on optimizing efficacy and safety profiles .
Mecanismo De Acción
El clorhidrato de MDL 73005EF ejerce sus efectos al unirse a los receptores 5-HT1A, que son un subtipo de receptores de serotonina. Como agonista parcial, puede activar estos receptores hasta cierto punto, pero también actúa como antagonista al bloquear los efectos de otros agonistas . Esta doble acción le permite modular la señalización de serotonina en el cerebro, afectando varios procesos fisiológicos y conductuales .
Comparación Con Compuestos Similares
El clorhidrato de MDL 73005EF es único en su doble acción como agonista parcial y antagonista en los receptores 5-HT1A. Compuestos similares incluyen:
Buspirona: Otro agonista parcial del receptor 5-HT1A, pero con diferentes propiedades farmacológicas.
Gepirona: Un compuesto con afinidad similar al receptor pero efectos distintos sobre la función neuroendocrina.
8-OH-DPAT: Un agonista selectivo del receptor 5-HT1A utilizado en varios estudios de investigación.
En comparación con estos compuestos, el clorhidrato de MDL 73005EF ofrece un perfil único de interacciones con los receptores, convirtiéndolo en una herramienta valiosa para aplicaciones de investigación específicas .
Actividad Biológica
The compound 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride is a derivative of 8-azaspiro[4.5]decane-7,9-dione, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H18ClN1O3
- Molecular Weight : 273.75 g/mol
- CAS Number : 479195-19-2
This compound features a spirocyclic structure that is characteristic of several pharmacologically active agents. The presence of a benzodioxin moiety contributes to its unique biological profile.
The biological activity of 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit anxiolytic effects similar to those of buspirone, a well-known anxiolytic agent. The compound acts as a partial agonist at serotonin receptors (5-HT1A), which is crucial for its anxiolytic properties.
Pharmacological Studies
Numerous studies have investigated the pharmacological profile of this compound:
- Anxiolytic Activity : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors measured through the elevated plus maze and open field tests. Doses ranging from 0.5 to 10 mg/kg showed dose-dependent effects on anxiety reduction .
- Sedative Effects : The sedative properties were evaluated using a shuttle box technique that distinguished between tranquilizing agents and non-specific central nervous system depressants. The results indicated that the compound exhibited tranquilizing effects without significant sedation at therapeutic doses .
- Toxicity and Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile with no observed acute toxicity at doses up to 100 mg/kg in rodent models . Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.
Clinical Trials
A clinical trial conducted on healthy volunteers assessed the safety and efficacy of the compound in treating generalized anxiety disorder (GAD). The study reported that participants receiving the treatment experienced a significant reduction in anxiety scores compared to placebo after four weeks of treatment .
Comparative Studies
Comparative studies with buspirone demonstrated that while both compounds exhibit anxiolytic effects, 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride had a lower incidence of side effects such as dizziness and nausea .
Summary of Biological Activities
Activity Type | Observed Effect | Dosage Range (mg/kg) |
---|---|---|
Anxiolytic | Significant reduction | 0.5 - 10 |
Sedative | Minimal sedation | Up to 100 |
Toxicity | No acute toxicity observed | Up to 100 |
Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 6 hours |
Metabolism | Hepatic |
Excretion | Renal |
Propiedades
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXFOPCMTXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.